Bis(trimethoxysilylpropyl)amine

Catalog No.
S597409
CAS No.
82985-35-1
M.F
C12H31NO6Si2
M. Wt
341.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(trimethoxysilylpropyl)amine

CAS Number

82985-35-1

Product Name

Bis(trimethoxysilylpropyl)amine

IUPAC Name

3-trimethoxysilyl-N-(3-trimethoxysilylpropyl)propan-1-amine

Molecular Formula

C12H31NO6Si2

Molecular Weight

341.55 g/mol

InChI

InChI=1S/C12H31NO6Si2/c1-14-20(15-2,16-3)11-7-9-13-10-8-12-21(17-4,18-5)19-6/h13H,7-12H2,1-6H3

InChI Key

TZZGHGKTHXIOMN-UHFFFAOYSA-N

SMILES

CO[Si](CCCNCCC[Si](OC)(OC)OC)(OC)OC

Synonyms

bis(trimethoxysilylpropyl)amine

Canonical SMILES

CO[Si](CCCNCCC[Si](OC)(OC)OC)(OC)OC

Surface Modification and Adhesion Promotion:

BTMSPA acts as a coupling agent, enhancing adhesion between dissimilar materials. It possesses two functionalities:

  • Trimethoxysilyl Groups: These groups readily react with inorganic surfaces rich in hydroxyl groups (like glass or metal oxides) to form siloxane bonds [].
  • Amine Groups: These groups can interact with organic materials through various mechanisms, including hydrogen bonding or covalent bond formation, depending on the specific material [].

This dual functionality allows BTMSPA to create a strong chemical bridge between inorganic and organic components, promoting the formation of stable hybrid materials. This is valuable in research areas like:

  • Development of functional coatings: BTMSPA can improve the adhesion of organic coatings to inorganic substrates, leading to more durable and functional surfaces in applications like corrosion protection, sensors, and microfluidics [, ].
  • Preparation of nanocomposites: BTMSPA can be used to modify the surface of nanoparticles, enhancing their compatibility with polymer matrices and promoting stronger interfacial interactions in nanocomposite materials.

Functionalization of Biomaterials:

The amine groups in BTMSPA can be exploited to attach bioactive molecules to various surfaces, making them more biocompatible or enabling specific functionalities. For instance:

  • Immobilization of enzymes: BTMSPA can be used to immobilize enzymes onto surfaces, creating stable biocatalytic platforms for research in biocatalysis and biosensing [].
  • Cell adhesion studies: By modifying surfaces with BTMSPA and bioactive molecules, researchers can investigate cell adhesion and behavior, crucial for studies in tissue engineering and regenerative medicine [].

Other Research Applications:

Beyond the functionalities mentioned above, BTMSPA finds applications in other areas of scientific research:

  • Sol-gel processing: BTMSPA can participate in sol-gel reactions, influencing the formation and properties of silica-based gels used in various research fields.

Bis(trimethoxysilylpropyl)amine is a synthetic compound characterized by its unique bifunctional structure, which allows it to act as a coupling agent between organic and inorganic materials. Its chemical formula is C12H31NO6Si2C_{12}H_{31}NO_6Si_2, and it has a molecular weight of approximately 341.55 g/mol . The compound features two trimethoxysilyl groups that can hydrolyze in the presence of moisture, forming silanol groups that bond with inorganic substrates, while the amine group can react with various organic functional groups .

Bis(trimethoxysilylpropyl)amine acts as a coupling agent by forming covalent bonds with both the organic and inorganic components of a composite material. The trimethoxysilyl groups react with surface hydroxyl groups on the inorganic substrate, forming a siloxane bond. Simultaneously, the amine group reacts with functional groups present in the organic polymer, creating a chemical linkage between the two phases []. This strong interfacial bonding enhances the overall strength, adhesion, and durability of the composite material [].

Bis(trimethoxysilylpropyl)amine is a mild irritant and can cause skin and eye irritation upon contact. It is also flammable and should be handled with appropriate safety precautions [].

Available Data:

  • Acute toxicity data for bis(trimethoxysilylpropyl)amine is not readily available in open-source scientific literature.

Safety Precautions:

  • Wear personal protective equipment (PPE) such as gloves, safety glasses, and a respirator when handling the compound [].
  • Work in a well-ventilated area.
  • Avoid contact with skin and eyes.
  • Store in a cool, dry place away from heat and ignition sources.

The primary reactions involving bis(trimethoxysilylpropyl)amine include:

  • Hydrolysis: The trimethoxysilyl groups hydrolyze to form silanol groups:
    Si OCH3 3+H2OSi OH 3+CH3OH\text{Si OCH}_3\text{ }_3+\text{H}_2\text{O}\rightarrow \text{Si OH }_3+\text{CH}_3\text{OH}
  • Condensation: Silanol groups can condense with hydroxyl groups on inorganic surfaces to form siloxane bonds:
    Si OH 3+Si OH 3Si O Si+H2O\text{Si OH }_3+\text{Si OH }_3\rightarrow \text{Si O Si}+\text{H}_2\text{O}
  • Covalent Bond Formation: The amine group can react with epoxy or other functional groups in organic materials, facilitating strong interfacial bonding .

The synthesis of bis(trimethoxysilylpropyl)amine typically involves the reaction of 3-aminopropyltrimethoxysilane with 3-chloropropyltrimethoxysilane under controlled conditions:

  • Reaction Setup: Under a nitrogen atmosphere, aminopropyltrimethoxysilane is heated.
  • Addition: Chloropropyltrimethoxysilane is added dropwise over two hours.
  • Reaction Completion: The mixture is stirred for several hours to ensure complete reaction.
  • Purification: Ammonia gas is introduced to remove residual chlorine, followed by distillation under reduced pressure to obtain the final product .

3-AminopropyltrimethoxysilaneAmine, TrimethoxysilaneAdhesion promoter for composites1,2-Bis(triethoxysilyl)ethaneEthoxy, SilaneCatalysis and absorbance applicationsTrimethylsilyl-terminated silanesTrimethylsilylSurface modification in various coatingsAcryloxypropyltrimethoxysilaneAcryloxy, TrimethoxysilaneDental composites and adhesive applications

Each of these compounds has specific functionalities that cater to different industrial needs. Bis(trimethoxysilylpropyl)amine stands out due to its dual functionality—capable of bonding with both organic and inorganic materials effectively, thus enhancing composite performance significantly .

Studies have demonstrated that bis(trimethoxysilylpropyl)amine significantly enhances the adhesion properties of coatings and composites. Its ability to form stable bonds with both organic and inorganic materials makes it a valuable additive in various formulations, particularly in metal finishing and protective coatings against corrosion .

Similar Compounds: Comparison

Several compounds share structural similarities with bis(trimethoxysilylpropyl)amine, each possessing unique characteristics:

Compound NameFunctional GroupsMain

Physical Description

Liquid

UNII

6H96M8992G

GHS Hazard Statements

H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H411: Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Environmental Hazard

Corrosive;Environmental Hazard

Other CAS

82985-35-1

Wikipedia

3-(trimethoxysilyl)-N-(3-(trimethoxysilyl)propyl)propan-1-amine

General Manufacturing Information

Adhesive manufacturing
Paint and coating manufacturing
Plastics product manufacturing
1-Propanamine, 3-(trimethoxysilyl)-N-[3-(trimethoxysilyl)propyl]-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

Explore Compound Types